Antimycobacterial Potency of 4-Chloro-Derived Benzimidazole (Compound 11) versus Nitro-Analog
The benzimidazole derivative (Compound 11) synthesized directly from 4-chlorobenzene-1,2-diamine demonstrates quantifiable in vitro antimycobacterial activity. When compared to related 2,5-disubstituted benzimidazoles derived from other o-phenylenediamine precursors in the same study (e.g., compounds 5a and 5b derived from a nitro-substituted o-phenylenediamine), Compound 11 exhibits comparable potency. This confirms that the chloro-substituted diamine provides a specific and viable pathway to active antimycobacterial agents [1]. The minimal inhibitory concentration (MIC) against the M. tuberculosis H37Rv strain was determined.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Compound 11 (derived from 4-chlorobenzene-1,2-diamine): MIC of 6.25-25 μg/mL |
| Comparator Or Baseline | Compounds 5a and 5b (derived from nitro-substituted o-phenylenediamine): MIC of 6.25-25 μg/mL |
| Quantified Difference | No significant difference; both in the range of 6.25-25 μg/mL, confirming activity of the chloro-derived scaffold. |
| Conditions | In vitro assay against M. tuberculosis H37Rv strain. |
Why This Matters
This evidence validates the use of 4-chlorobenzene-1,2-diamine as a reliable precursor for generating antimycobacterial benzimidazole leads, placing it on par with other active diamine precursors and justifying its selection for tuberculosis drug discovery programs.
- [1] Jiménez-Juárez, R., et al. (2020). Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. Frontiers in Chemistry, 8, 433. View Source
